Methyl 3-chloro-4-ethoxybenzoate
Overview
Description
Methyl 3-chloro-4-ethoxybenzoate (MCEB) is a synthetic compound that has been used for a variety of purposes, including as a chemical intermediate in the synthesis of pharmaceuticals, in the production of polymers, and as an insecticide. MCEB is an aromatic ester, and its structure consists of a benzene ring with a methyl group attached to the 3-carbon, and a chlorine atom and an ethoxy group attached to the 4-carbon. MCEB is a colorless liquid with a boiling point of 102-103 °C and a melting point of -45 °C.
Scientific Research Applications
1. Antimicrobial and Antifungal Activities
Methyl 3-chloro-4-ethoxybenzoate and its derivatives have shown promise in antimicrobial and antifungal applications. A derivative of this compound, identified from the marine endophytic fungus NIGROSPORA, displayed moderate antitumor and antimicrobial activity (Xia et al., 2011). Moreover, a synthesized series of 1,3,4-thiadiazoles, incorporating a derivative of methyl 3-chloro-4-ethoxybenzoate, demonstrated significant antimicrobial activities against various microorganisms, suggesting its potential as an antimicrobial drug (Shehadi et al., 2022).
2. Chemical Synthesis and Modification
3. Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate, a compound structurally related to methyl 3-chloro-4-ethoxybenzoate, has demonstrated potential neuroprotective effects against oxidative damage in neuroblastoma cells. This indicates the potential of structurally similar compounds in the treatment of neurodegenerative diseases (Cai et al., 2016). The therapeutic potential of related compounds in neurological disorders opens avenues for further research in this domain.
properties
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
Record name | Methyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192512-43-9 | |
Record name | Methyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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